N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]biphenyl-2-carboxamide
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Overview
Description
N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]biphenyl-2-carboxamide is a complex organic compound with a unique structure that includes a morpholine ring, a biphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]biphenyl-2-carboxamide typically involves the reaction of 4-(2-morpholin-4-yl-2-oxoethoxy)aniline with biphenyl-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]biphenyl-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]biphenyl-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]biphenyl-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Shares the morpholine and oxoethoxy groups but differs in the aromatic core.
N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a biphenyl group.
Uniqueness
N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]biphenyl-2-carboxamide is unique due to its combination of a biphenyl group with a morpholine ring and a carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C25H24N2O4 |
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Molecular Weight |
416.5g/mol |
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-2-phenylbenzamide |
InChI |
InChI=1S/C25H24N2O4/c28-24(27-14-16-30-17-15-27)18-31-21-12-10-20(11-13-21)26-25(29)23-9-5-4-8-22(23)19-6-2-1-3-7-19/h1-13H,14-18H2,(H,26,29) |
InChI Key |
ZKPMFLKODZWOMW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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